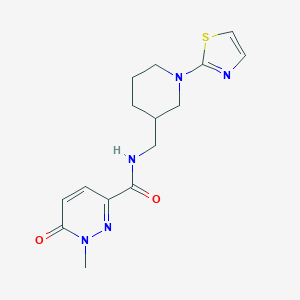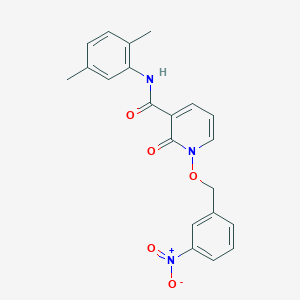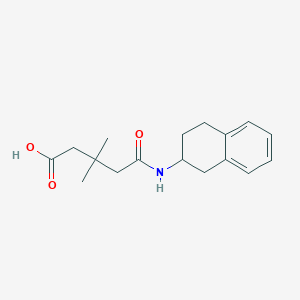
1-(Pyridin-3-yl)cyclobutanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Applications in Heterocyclic Chemistry
A pivotal area of application involves the synthesis of complex heterocyclic structures through novel catalytic processes. For instance, pyridinium N-(heteroaryl)aminides, which may share structural similarities with "1-(Pyridin-3-yl)cyclobutanamine dihydrochloride", have been utilized in gold-catalyzed formal cycloaddition reactions. This method facilitates the efficient, convergent, and regioselective synthesis of imidazo-fused heteroaromatics, significantly broadening the scope of accessible heterocycles in organic synthesis (Garzón & Davies, 2014).
Photoreactivation Mechanisms
In the realm of DNA repair, compounds related to "1-(Pyridin-3-yl)cyclobutanamine dihydrochloride" have been explored for their potential in photoreactivating enzymes (DNA photolyase) that repair DNA by utilizing visible light. This enzyme system, which repairs cyclobutane pyrimidine dimers induced by UV radiation, highlights the importance of understanding the molecular function and application of such compounds in biological contexts (Sancar, 1994).
Novel Synthetic Pathways
Recent advancements include the development of new synthetic routes that employ ynamides for the construction of diverse heterocyclic compounds. These methodologies underscore the versatile reactivity of compounds akin to "1-(Pyridin-3-yl)cyclobutanamine dihydrochloride", offering novel strategies for the synthesis of pharmacologically relevant molecules. For instance, the thermal cyclization of ynamide-tethered 1,3,8-triynes to form pyrano[3,4-c]pyridine skeletons presents an innovative approach to complex heterocyclic frameworks (Sabbasani et al., 2017).
Coordination Polymers and Photocycloaddition
The synthesis and application of coordination polymers also represent a significant area of research. A notable study demonstrated the synthesis of a Zn(II) coordination polymer that, upon exposure to UV light, undergoes a single-crystal-to-single-crystal photodimerization. This process yields multifunctional materials with potential applications in luminescence sensing and dye adsorption, illustrating the diverse applications of compounds structurally related to "1-(Pyridin-3-yl)cyclobutanamine dihydrochloride" in materials science (Hu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-3-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(4-2-5-9)8-3-1-6-11-7-8;;/h1,3,6-7H,2,4-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPNNFLHJBCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309459-47-8 |
Source


|
| Record name | 1-(pyridin-3-yl)cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2831369.png)
![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2831373.png)

![Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2831375.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2831379.png)
![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)
![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)


![[1-Methyl-5-(oxolan-2-ylmethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2831388.png)